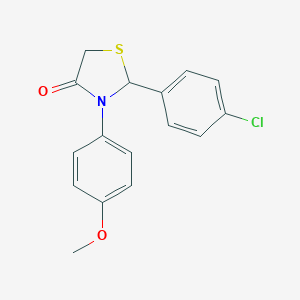
2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one
Übersicht
Beschreibung
2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C16H14ClNO2S and its molecular weight is 319.8g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
- Researchers Patel et al. (2013) synthesized a series of pyrazolines based thiazolidin-4-one derivatives, including compounds similar to 2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one. These compounds were evaluated for their potential as anti-cancer and HIV agents. The synthesized products showed antimicrobial activity, indicating their potential utility in pharmacology (Patel et al., 2013).
Antimicrobial and Anticancer Potential
- A study by Viji et al. (2020) involved the analysis of a similar compound, focusing on its antimicrobial activity. The compound exhibited notable antifungal and antibacterial effects. Molecular docking was employed to understand the compound's hydrogen bonds and binding energy with different proteins, revealing its potential in antimicrobial and anticancer applications (Viji et al., 2020).
Structural and Therapeutic Diversity
- Doreswamy et al. (2007) explored the diverse bioactivities of thiazolidin-4-ones, highlighting their antiviral, anticonvulsant, anti-inflammatory, and antithyroidal properties. The study synthesized and assessed 2-(4-chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one for biological activity, emphasizing the compound's potential in various therapeutic areas (Doreswamy et al., 2007).
Molecular Structure and Analysis
- Doreswamy et al. (2009) synthesized a compound closely related to this compound. The study analyzed its crystal and molecular structure, providing insights into the compound's potential pharmaceutical applications (Doreswamy et al., 2009).
Synthesis of Linked Heterocyclics
- Reddy et al. (2010) worked on the synthesis of linked heterocyclics containing pyrazole-pyrimidine-thiazolidin-4-one. This research, involving compounds similar to this compound, highlighted their antimicrobial activity against various bacterial and fungal strains (Reddy et al., 2010).
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2S/c1-20-14-8-6-13(7-9-14)18-15(19)10-21-16(18)11-2-4-12(17)5-3-11/h2-9,16H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCXKRDRGWGVGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(SCC2=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-{4-ETHYLBICYCLO[2.2.2]OCTAN-1-YL}PHENYL)-5-PENTYLPYRIDINE](/img/structure/B413989.png)
![5-Ethyl-2-[3-fluoro-4-(4-propylcyclohexyl)phenyl]pyridine](/img/structure/B413990.png)
![Ethyl [5-(4-methoxyanilino)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl]acetate](/img/structure/B413991.png)
![2-(4'-iodo[1,1'-biphenyl]-4-yl)-5-pentylpyridine](/img/structure/B413993.png)
![[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione bis(O-benzoyloxime)](/img/structure/B413994.png)
![4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(2-hydroxyphenyl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B413995.png)
![4-[(2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B413998.png)
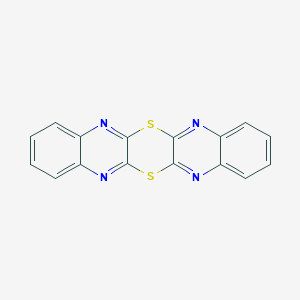
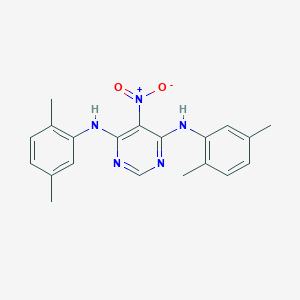
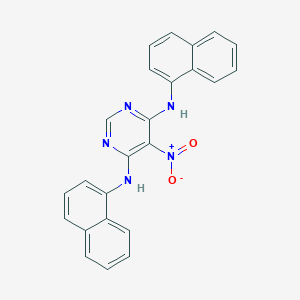
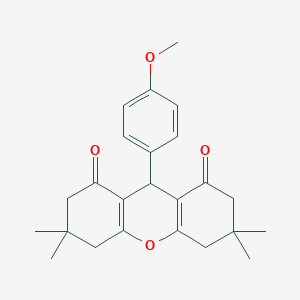
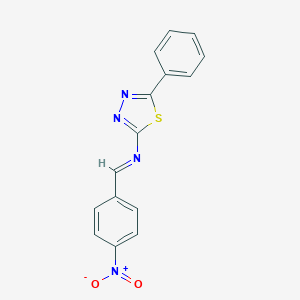
![4-[(3,4-dihydroxybenzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B414009.png)
